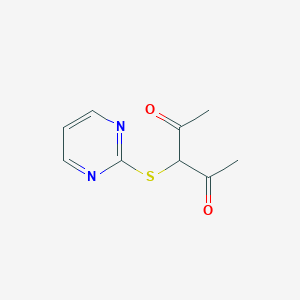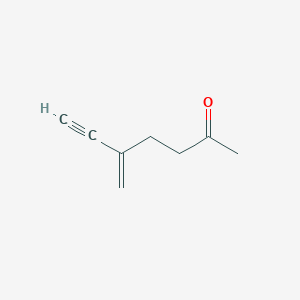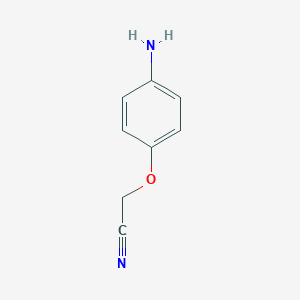
2-(4-氨基苯氧基)乙腈
描述
2-(4-Aminophenoxy)acetonitrile is a chemical compound with the molecular formula C8H8N2O. It is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
2-(4-Aminophenoxy)acetonitrile has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate to introduce aminophenoxy groups into various molecular frameworks, which is crucial for synthesizing complex compounds.
Materials Science: This compound is used in the development of epoxy resins, enhancing their ductility and thermal stability.
Analytical Chemistry: It serves as a derivatization reagent in liquid chromatography-mass spectrometry (LC-MS) for analyzing bioorganic acids, improving sensitivity and detection limits.
Electrochemistry: Due to its electroactive properties, it is used in the electrochemical synthesis of nitrogen-containing compounds.
作用机制
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Studies on similar compounds suggest that they may have antimicrobial activity .
Action Environment
The compound’s stability under different conditions can be inferred from its chemical properties.
生化分析
Biochemical Properties
2-(4-Aminophenoxy)acetonitrile plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 2-(4-Aminophenoxy)acetonitrile to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of 2-(4-Aminophenoxy)acetonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(4-Aminophenoxy)acetonitrile has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 2-(4-Aminophenoxy)acetonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can result in altered phosphorylation states of various proteins, thereby affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Aminophenoxy)acetonitrile over time in laboratory settings are crucial for its effectiveness. Studies have shown that it remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-(4-Aminophenoxy)acetonitrile can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-Aminophenoxy)acetonitrile vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2-(4-Aminophenoxy)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion .
Transport and Distribution
Within cells and tissues, 2-(4-Aminophenoxy)acetonitrile is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(4-Aminophenoxy)acetonitrile is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism. This localization is essential for its role in modulating cellular processes and functions .
准备方法
The synthesis of 2-(4-Aminophenoxy)acetonitrile typically involves a two-step process. Initially, an amino group reacts with an epoxy group at a low temperature. Subsequently, the nitrile group reacts with another nitrile group at a higher temperature. This method ensures the formation of the desired compound with high purity and yield .
化学反应分析
2-(4-Aminophenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
2-(4-Aminophenoxy)acetonitrile can be compared with other similar compounds such as:
4-Aminophenoxyphthalonitrile: This compound is used as a catalyst in phthalonitrile resin polymerization and has similar reactivity due to the presence of an aminophenoxy group.
4-Aminophenoxybenzonitrile: It is used in the synthesis of polyamides and other polymers, showcasing similar chemical properties.
The uniqueness of 2-(4-Aminophenoxy)acetonitrile lies in its versatile applications across various fields, from organic synthesis to materials science and analytical chemistry.
属性
IUPAC Name |
2-(4-aminophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLCZDWOYJRTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306667 | |
| Record name | 2-(4-Aminophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169286-84-4 | |
| Record name | 2-(4-Aminophenoxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169286-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenoxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
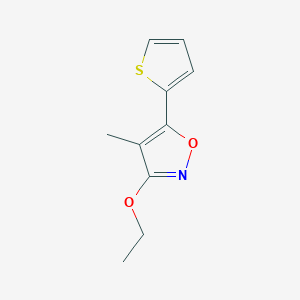

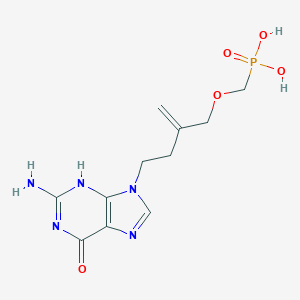
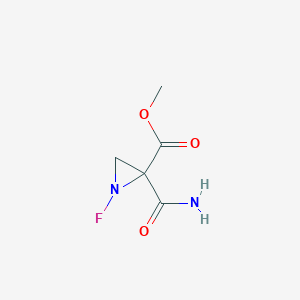

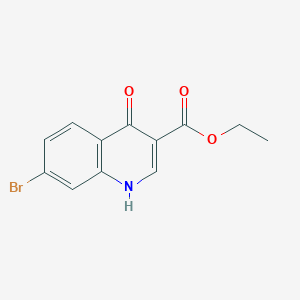


![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)



